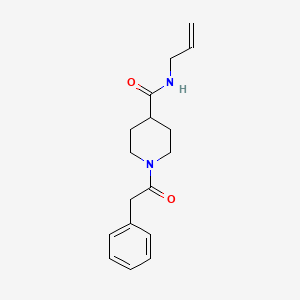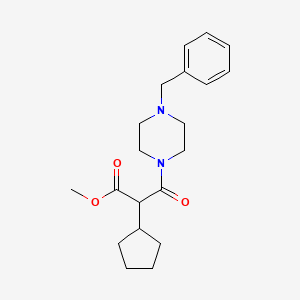
N-allyl-1-(phenylacetyl)-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds closely related to "N-allyl-1-(phenylacetyl)-4-piperidinecarboxamide", involves complex reactions that yield potent inhibitors with specific biological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been shown to produce significant inhibitors of acetylcholinesterase, highlighting the importance of substituent variation for activity enhancement (Sugimoto et al., 1990). Similarly, N-(2-(Piperazin-1-yl)phenyl)arylamide derivatives synthesized via Ugi multicomponent reaction demonstrated β-secretase inhibitory activity, indicating the utility of these synthetic strategies in producing biologically active compounds (Edraki et al., 2015).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including "N-allyl-1-(phenylacetyl)-4-piperidinecarboxamide", is crucial for their biological activity. Structural analyses through NMR and MS techniques have characterized these compounds, providing insights into their potential interaction with biological targets. For example, the preparation and characterization of related compounds have been detailed, showcasing the importance of structural features in their pharmacological profiles (Bi, 2014).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions that are essential for their biological effects. For instance, the domino reaction based on arylaldehydes has been utilized for the synthesis of complex piperidine-2,4-diones, highlighting the versatility of these compounds in chemical transformations (Liu et al., 2010).
Physical Properties Analysis
The physical properties of "N-allyl-1-(phenylacetyl)-4-piperidinecarboxamide" and related compounds, such as solubility, melting point, and crystalline structure, play a vital role in their pharmacokinetic profiles. Studies focusing on the crystal structure of related compounds have provided valuable information on their physical characteristics, which can influence their biological activity and drug-likeness (Mohandas et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are central to the therapeutic potential of piperidine derivatives. Research into the inhibitors of farnesyl protein transferase has explored the chemical properties of related piperidine compounds, shedding light on their mechanism of action and potential therapeutic applications (Mallams et al., 1998).
properties
IUPAC Name |
1-(2-phenylacetyl)-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-10-18-17(21)15-8-11-19(12-9-15)16(20)13-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSIEQHRUHMOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(benzyloxy)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4011069.png)
![4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4011076.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3,4-dimethoxyphenyl)glycinamide](/img/structure/B4011078.png)
![N-(2-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4011081.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4011085.png)
![N-(4-ethylphenyl)-N'-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4011090.png)

![4-{3-[(4-methylphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4011101.png)
![5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4011104.png)

![ethyl 4-methyl-2-({2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4011120.png)
